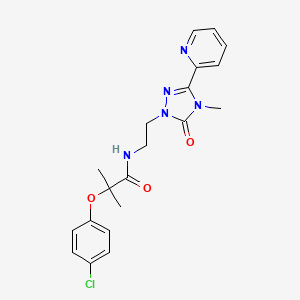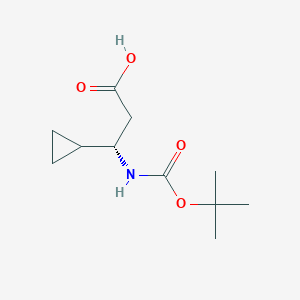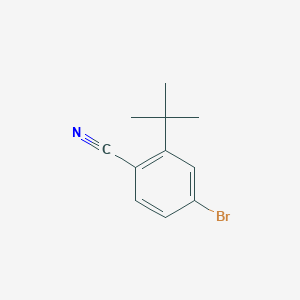![molecular formula C9H7Cl2N3O B2791450 [1-(2,5-dichlorophenyl)-1H-1,2,3-triazol-5-yl]methanol CAS No. 1429253-11-1](/img/structure/B2791450.png)
[1-(2,5-dichlorophenyl)-1H-1,2,3-triazol-5-yl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“[1-(2,5-dichlorophenyl)-1H-1,2,3-triazol-5-yl]methanol” is a chemical compound that belongs to the class of 1,2,3-triazoles . 1,2,3-triazoles are a class of heterocyclic compounds that contain a five-membered ring with three nitrogen atoms . They are known for their stability against metabolic degradation, ability to engage in hydrogen bonding, and active involvement in dipole-dipole and π-stacking interactions .
Synthesis Analysis
The synthesis of 1,2,3-triazole hybrids involves a Cu (I) catalyzed [3+2] dipolar cycloaddition . This reaction occurs between N-substituted (prop-2-yn-1-yl)amines and benzyl 2-azidoacetates . The resulting triazoles are thoroughly characterized using different spectral techniques .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a 1,2,3-triazole ring attached to a 2,5-dichlorophenyl group . The exact structure can be confirmed using spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Chemical Reactions Analysis
The chemical reactions involving 1,2,3-triazoles are diverse due to the presence of unpaired electrons on the nitrogen atom, which enhances its biological spectrum . Huisgen’s reported a non-regioselective reaction between terminal alkynes and organic azides for the synthesis of disubstituted 1,2,3-triazoles .Wirkmechanismus
The mechanism of action of [1-(2,5-dichlorophenyl)-1H-1,2,3-triazol-5-yl]methanol is not fully understood, but it is believed to involve the inhibition of certain enzymes or proteins. Studies have shown that this compound can inhibit the growth of various fungi and bacteria by disrupting their cell membranes or interfering with their metabolic processes. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, depending on the concentration and duration of exposure. In vitro studies have shown that this compound can inhibit the growth of various fungi and bacteria, including Candida albicans, Aspergillus fumigatus, and Staphylococcus aureus. This compound has also been shown to induce apoptosis in cancer cells, such as human leukemia cells and breast cancer cells. However, further studies are needed to determine the exact mechanisms of these effects and to evaluate the safety and efficacy of this compound in vivo.
Vorteile Und Einschränkungen Für Laborexperimente
[1-(2,5-dichlorophenyl)-1H-1,2,3-triazol-5-yl]methanol has several advantages for lab experiments, such as its easy synthesis and availability, as well as its potential applications in drug development and medicinal chemistry. However, there are also limitations to its use, such as its limited solubility in water and some organic solvents, as well as its potential toxicity and side effects. Further studies are needed to determine the optimal conditions for using this compound in lab experiments and to evaluate its safety and efficacy in vivo.
Zukünftige Richtungen
There are several future directions for further research on [1-(2,5-dichlorophenyl)-1H-1,2,3-triazol-5-yl]methanol, such as:
1. Investigating the mechanism of action of this compound in more detail, particularly its interactions with enzymes and proteins.
2. Evaluating the safety and efficacy of this compound in vivo, using animal models and clinical trials.
3. Developing new derivatives of this compound with improved solubility and potency, for potential use in drug development.
4. Exploring the potential applications of this compound in other fields, such as agriculture and environmental science.
5. Studying the effects of this compound on different types of cancer cells and other diseases, such as Alzheimer's and Parkinson's.
Conclusion:
In conclusion, this compound is a chemical compound with potential applications in scientific research, particularly in the field of medicinal chemistry. It has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments. Further research is needed to fully understand the properties and potential applications of this compound.
Synthesemethoden
[1-(2,5-dichlorophenyl)-1H-1,2,3-triazol-5-yl]methanol can be synthesized using different methods, such as the reaction of 2,5-dichlorobenzyl alcohol with sodium azide, followed by reduction with sodium borohydride. Another method involves the reaction of 2,5-dichlorobenzyl chloride with sodium azide, followed by reduction with lithium aluminum hydride. The yield and purity of this compound can be improved by using different solvents and reaction conditions.
Wissenschaftliche Forschungsanwendungen
[1-(2,5-dichlorophenyl)-1H-1,2,3-triazol-5-yl]methanol has been studied for its potential applications in scientific research, particularly in the field of medicinal chemistry. It has been shown to have antifungal, antibacterial, and anticancer activities, making it a promising candidate for drug development. This compound has also been studied as a potential inhibitor of the enzyme monoamine oxidase, which is involved in the metabolism of neurotransmitters such as dopamine and serotonin.
Eigenschaften
IUPAC Name |
[3-(2,5-dichlorophenyl)triazol-4-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl2N3O/c10-6-1-2-8(11)9(3-6)14-7(5-15)4-12-13-14/h1-4,15H,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRJMUWXYFGCYGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)N2C(=CN=N2)CO)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



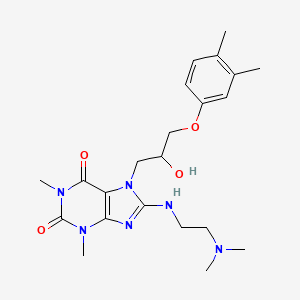
![N-(5-chloro-2-methylphenyl)-2-{[4-(3-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]thio}acetamide](/img/structure/B2791371.png)

![2-{4-[2-(Trifluoromethyl)phenyl]-tetrahydro-2H-pyran-4-yl}acetic acid](/img/structure/B2791375.png)
![Propan-2-yl 2-[5-[(4-bromophenyl)sulfonylamino]-2-hydroxyphenyl]-4,4,4-trifluoro-3-oxobutanoate](/img/structure/B2791376.png)
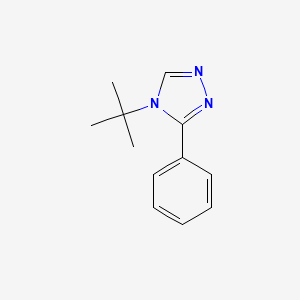
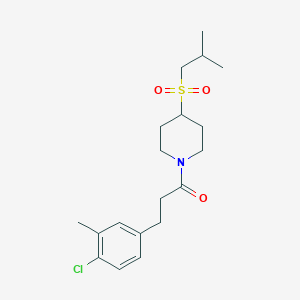
![(3-((3-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanone](/img/structure/B2791382.png)
![Cyclopropyl-[2-[(3-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2791383.png)
